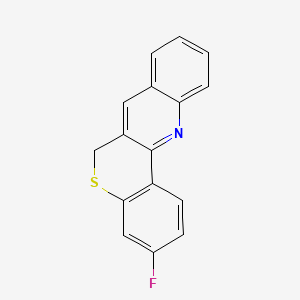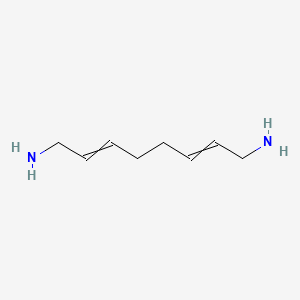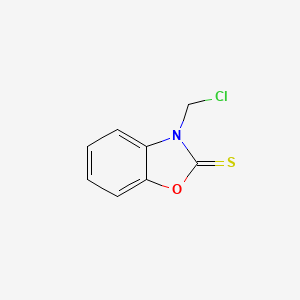
2(3H)-Benzoxazolethione, 3-(chloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolethione, 3-(chloromethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chloromethyl group at the 3-position of the benzoxazolethione ring adds to its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-aminophenol with carbon disulfide in the presence of a base to form the benzoxazolethione ring. The chloromethyl group can then be introduced via chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolethione, 3-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The sulfur atom in the thione group can be oxidized to sulfoxides or sulfones, while reduction can convert it to the corresponding thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
科学的研究の応用
2(3H)-Benzoxazolethione, 3-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinones: Known for their anticancer properties.
Benzoxazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2(3H)-Benzoxazolethione, 3-(chloromethyl)- is unique due to the presence of both sulfur and nitrogen in its structure, which contributes to its diverse reactivity and potential for various applications. The chloromethyl group further enhances its versatility in chemical transformations .
特性
CAS番号 |
55042-38-1 |
|---|---|
分子式 |
C8H6ClNOS |
分子量 |
199.66 g/mol |
IUPAC名 |
3-(chloromethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H6ClNOS/c9-5-10-6-3-1-2-4-7(6)11-8(10)12/h1-4H,5H2 |
InChIキー |
GRDSKYXJFDDYFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
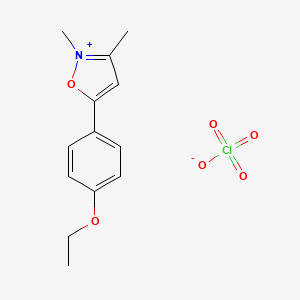
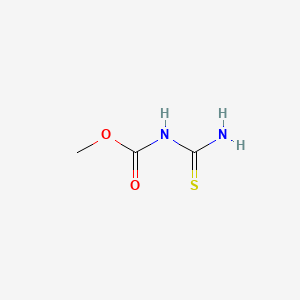

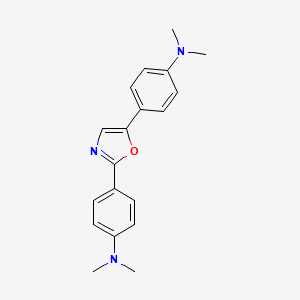
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
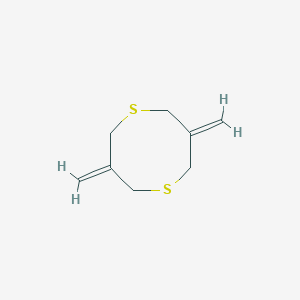
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
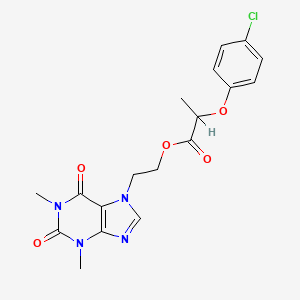
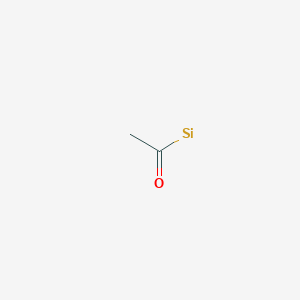
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
